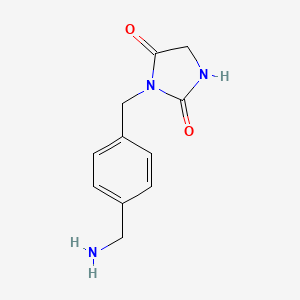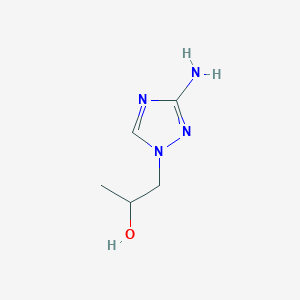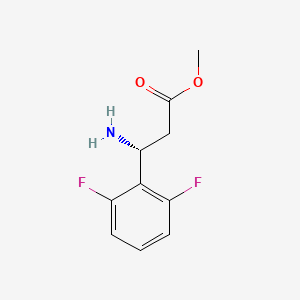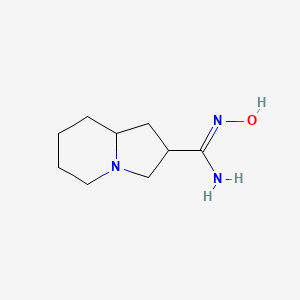
N-Hydroxy-octahydroindolizine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-octahydroindolizine-2-carboximidamide is a chemical compound with the molecular formula C₉H₁₇N₃O and a molecular weight of 183.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable asset in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-octahydroindolizine-2-carboximidamide involves several steps, typically starting with the preparation of the octahydroindolizine core. This core is then functionalized to introduce the hydroxy and carboximidamide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-octahydroindolizine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The carboximidamide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
N-Hydroxy-octahydroindolizine-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N-Hydroxy-octahydroindolizine-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups play a crucial role in binding to these targets, which can include enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide: Similar in structure but with a trifluoromethyl group, making it more hydrophobic.
4-Amino-N-(3-chloro-4-fluorophenyl)-Nʹ-hydroxy-1,2,5-oxadiazole-3-carboximidamide: Known for its potent enzyme inhibition properties.
Uniqueness
N-Hydroxy-octahydroindolizine-2-carboximidamide is unique due to its octahydroindolizine core, which provides a distinct structural framework compared to other similar compounds.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N'-hydroxy-1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboximidamide |
InChI |
InChI=1S/C9H17N3O/c10-9(11-13)7-5-8-3-1-2-4-12(8)6-7/h7-8,13H,1-6H2,(H2,10,11) |
InChI Key |
FWGLLTZMNGADSQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN2CC(CC2C1)/C(=N/O)/N |
Canonical SMILES |
C1CCN2CC(CC2C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B15253729.png)

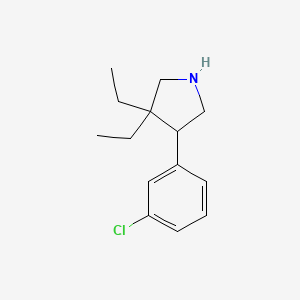
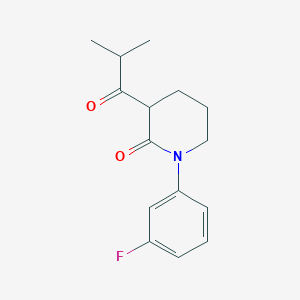
![4-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B15253748.png)
![Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15253755.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B15253759.png)
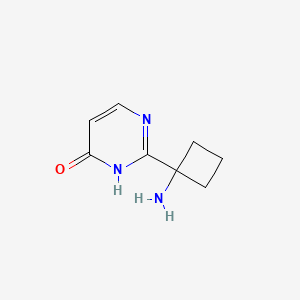
![benzyl(2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylatehydrochloride](/img/structure/B15253779.png)
